2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Description
Historical Context of Hexahydroquinoline Derivatives in Medicinal Chemistry
The exploration of hexahydroquinoline (HHQ) derivatives in medicinal chemistry traces its roots to the structural evolution of 1,4-dihydropyridines (1,4-DHPs), a class of compounds first identified for their cardiovascular applications. The condensation of the 1,4-DHP core with a cyclohexane ring produced the hexahydroquinoline scaffold, which introduced enhanced conformational rigidity and stereochemical diversity. Early studies revealed that substitutions at positions 2, 3, 4, and 5 of the HHQ ring significantly influenced bioactivity, with methyl groups at positions 2/6 and ester groups at positions 3/5 proving critical for anti-inflammatory and calcium-channel-blocking effects. For example, fluorinated HHQ derivatives demonstrated improved metabolic stability, attributed to fluorine’s electronegativity and small atomic radius. By the 2010s, HHQ-based compounds had expanded into anticancer research, with derivatives showing sub-micromolar inhibition of epidermal growth factor receptor (EGFR) mutants.
Table 1: Key Structural Modifications and Associated Bioactivities in HHQ Derivatives
Evolution of 5-Oxo-Hexahydroquinoline as a Privileged Scaffold
The introduction of a 5-oxo group into the HHQ framework marked a pivotal advancement, enabling hybridization with chromenone and quinoline systems. This modification enhanced hydrogen-bonding capacity with biological targets such as P-glycoprotein (P-gp) and EGFR kinases. For instance, 5-oxo-hexahydroquinoline derivatives bearing 2-nitrophenyl groups at C~4~ exhibited multidrug resistance (MDR) reversal indices comparable to verapamil, a known P-gp inhibitor. Molecular dynamics simulations further revealed that the 5-oxo group facilitated interactions with serine and arginine residues in P-gp’s transmembrane domains. In anticancer research, derivatives like 10d demonstrated dual inhibition of wild-type EGFR (IC~50~ = 0.097 µM) and its T790M/L858R mutants (IC~50~ = 0.280/0.051 µM), outperforming erlotinib in mutant selectivity. The scaffold’s versatility is underscored by its adaptability to fragment-based drug design, allowing combinatorial incorporation of nitrophenyl, carboxamide, and sulfanyl functionalities.
Emergence of Sulfanyl-Linked Acetamide Derivatives
Sulfanyl (-S-) linkages have emerged as critical pharmacophoric elements due to their ability to modulate electron density and participate in hydrophobic interactions. In HHQ derivatives, sulfanyl groups at C~2~ or C~3~ positions improve membrane permeability and target engagement. For example, 5c , a 5-oxo-HHQ derivative with a C~3~ sulfanyl acetamide group, increased rhodamine 123 accumulation in resistant cancer cells by 70% at 100 µM, indicating potent P-gp inhibition. The acetamide moiety further contributes to binding through hydrogen bonds with asparagine and glutamine residues in EGFR’s ATP-binding pocket. Structural comparisons show that N-(2,5-dimethylphenyl)acetamide substituents enhance steric complementarity with hydrophobic pockets in both P-gp and EGFR, reducing off-target effects.
Table 2: Impact of Sulfanyl-Acetamide Substituents on Biological Activity
Properties
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-14-8-9-15(2)18(11-14)26-21(29)13-31-24-16(12-25)22(20-7-4-10-30-20)23-17(27-24)5-3-6-19(23)28/h4,7-11,22,27H,3,5-6,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTZSDBKDVXWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of cyanoacetamide derivatives and furan-based aldehydes in the presence of a base catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic properties .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the cyano group can act as an electron-withdrawing group, influencing the reactivity of the quinoline core. The furan ring may participate in π-π stacking interactions, enhancing binding affinity to certain proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with analogs from the literature:
Key Observations :
- The 2,5-dimethylphenyl acetamide group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the carboxylic acid derivative in , which may influence membrane permeability .
- Sulfanyl bridges are common in bioactive molecules; their presence in the target compound and suggests redox-modulating or thiol-binding capabilities.
Physicochemical and Spectroscopic Data
Biological Activity
The compound 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a hexahydroquinoline core with various functional groups such as cyano and furan rings, which are known to exhibit diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a substantial molecular weight and complexity. The presence of a sulfanyl group enhances its reactivity and potential biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C24H23N3O3S |
| IUPAC Name | 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide |
| CAS Number | 369395-75-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The cyano and furan groups facilitate binding to these targets, leading to inhibition or activation of various biological pathways. While detailed mechanisms remain under investigation, preliminary studies suggest that the compound may influence cellular signaling pathways associated with cancer proliferation and antimicrobial activity.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds structurally similar to the target compound. For instance, derivatives containing furan and cyano groups have shown significant cytotoxic effects against various cancer cell lines including A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer).
A study reported the following IC50 values for related compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 6.75 ± 0.19 |
These findings suggest that the target compound may exhibit similar or enhanced antitumor efficacy due to its structural characteristics.
Antimicrobial Activity
The antimicrobial potential of the compound has also been evaluated. Compounds with similar structures have demonstrated activity against both Gram-negative and Gram-positive bacteria. For example:
| Microorganism | Activity |
|---|---|
| Escherichia coli ATCC 25922 | Moderate inhibition |
| Pseudomonas aeruginosa ATCC 27853 | Significant suppression |
These results indicate that the target compound could be effective against pathogenic bacteria, warranting further exploration into its antimicrobial properties.
Case Studies
- Antitumor Efficacy Study : In vitro testing on lung cancer cell lines revealed that several derivatives of the target compound inhibited cell proliferation significantly more in 2D cultures compared to 3D cultures. This suggests that while the compounds are effective in controlled environments, their efficacy may vary in more complex biological systems.
- Antimicrobial Assessment : A study utilizing agar well-diffusion methods showed that derivatives exhibited varying levels of antibacterial activity against selected bacterial strains. The presence of functional groups like cyano and furan was crucial for enhancing their inhibitory effects.
Q & A
Q. What are the key synthetic steps and reagents for preparing this compound?
The synthesis involves multi-step reactions starting with cyclocondensation of substituted cyclohexane-1,3-dione derivatives with cyanoacetamide, followed by sulfanyl group introduction via nucleophilic substitution. Critical reagents include sodium hydride (base), dimethylformamide (solvent), and palladium catalysts for hydrogenation steps. Reaction optimization (e.g., temperature: 80–100°C, 12–24 hr) is crucial for yield and purity. Chromatography (e.g., silica gel) is used for purification .
Q. Which functional groups influence its biological activity?
The furan ring, sulfanyl bridge, and acetamide moiety are key. The furan ring enables π-π stacking with biological targets, while the sulfanyl group enhances solubility and redox activity. The 2,5-dimethylphenyl substituent modulates lipophilicity, impacting membrane permeability .
Q. What analytical techniques are used for characterization?
Nuclear Magnetic Resonance (NMR) confirms proton environments (e.g., furan protons at δ 6.2–7.4 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ m/z calculated: 490.15). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. How should the compound be stored to maintain stability?
Store in airtight containers under inert gas (argon) at −20°C. Protect from light due to photosensitivity of the furan ring. Avoid aqueous buffers at extreme pH (<3 or >10), which may hydrolyze the acetamide group .
Q. What preliminary biological targets have been identified?
In vitro studies suggest activity against kinase enzymes (e.g., EGFR) and antimicrobial targets (e.g., bacterial dihydrofolate reductase). Target engagement is assessed via enzyme inhibition assays (IC50 values) and molecular docking .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives?
Quantum mechanical calculations (DFT) predict transition states for sulfanyl group substitution. Machine learning models (e.g., ICReDD’s reaction path search) prioritize reaction conditions by correlating electronic parameters (e.g., Fukui indices) with experimental yields .
Q. What strategies resolve contradictions in substituent effects on bioactivity?
Contradictory data (e.g., furan vs. phenyl substituent efficacy) are addressed via isosteric replacement studies. For example, replacing the furan with thiophene followed by comparative SAR analysis using radioligand binding assays .
Q. How does the sulfanyl bridge participate in redox-mediated mechanisms?
The sulfanyl group undergoes reversible oxidation to sulfoxide/sulfone derivatives under oxidative stress (e.g., H2O2 exposure). Electrochemical studies (cyclic voltammetry) reveal oxidation peaks at +0.8–1.2 V vs. Ag/AgCl, correlating with pro-drug activation in hypoxic tumor models .
Q. What experimental designs elucidate degradation pathways?
Forced degradation studies (acid/base/thermal stress) coupled with LC-MS identify primary degradation products. For example, acidic conditions cleave the hexahydroquinoline ring, forming cyano-containing fragments. Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics .
Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?
Dynamic NMR experiments at variable temperatures distinguish conformational isomers. For instance, broadening of acetamide NH peaks at 25°C resolves into distinct signals at −40°C, indicating restricted rotation .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to map temperature/time/yield relationships.
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target specificity via CRISPR knockouts.
- Computational Tools : Molsoft or Schrödinger Suite for docking; Gaussian16 for DFT calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
